6-(Hydroxymethyl)picolinonitrile
Overview
Description
6-(Hydroxymethyl)picolinonitrile is a derivative of picolinic acid, which is a pyridine-based compound with a carboxylic acid functional group. The structure of picolinic acid derivatives has been extensively studied due to their potential applications in various fields, including coordination chemistry and materials science. Although the provided papers do not directly discuss this compound, they do provide insights into the behavior and properties of closely related compounds.
Synthesis Analysis
The synthesis of picolinic acid derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of 6-phosphoryl picolinic acid (6PPA) derivatives involves the introduction of phosphoryl groups to the picolinic acid framework . These derivatives are then used as sensitizers for europium and terbium, indicating that the synthesis process is tailored to produce compounds with specific photophysical properties.
Molecular Structure Analysis
The molecular structure of picolinic acid derivatives is crucial for their interaction with metal ions. In the case of 6-hydroxypicolinic acid, it has been shown to adopt an N,O-chelating mode, which is significant for the formation of coordination complexes . The structure of these compounds is often confirmed by techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule.
Chemical Reactions Analysis
Picolinic acid derivatives participate in various chemical reactions, particularly in the formation of complexes with metal ions. The stability of these complexes can be influenced by the substituents on the picolinic acid ring. For instance, the phosphoryl-based complexes of 6PPA derivatives exhibit higher stability constants compared to their carboxylate analogues . This suggests that modifications to the picolinic acid structure, such as the introduction of hydroxymethyl groups, could significantly affect the reactivity and stability of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of picolinic acid derivatives are closely related to their molecular structure. The photophysical measurements of the 6PPA derivatives reveal that their emission intensities and lifetimes vary depending on the pH and the presence of water molecules in the first coordination sphere . Similarly, the electrochemical properties of complexes, such as the one synthesized from 6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinic acid, are characterized by their coordination environment and the nature of the ligands involved .
Scientific Research Applications
Synthetic Approaches and Catalysis
6-(Hydroxymethyl)picolinonitrile demonstrates its versatility in synthetic chemistry. Fukuhara et al. (2018) highlighted a unique approach to synthesize 3-hydroxy-4-substituted picolinonitriles, achieved through a gold(I)-catalyzed cyclization process followed by N–O bond cleavage of isoxazolopyridines, showcasing the compound's role in facilitating complex chemical transformations under mild conditions (Fukuhara et al., 2018).
Metallovesicular Catalysis
This compound is also instrumental in metallovesicular catalysis. Song et al. (2011) studied the hydrolysis of p-nitrophenyl picolinate catalyzed by Zn(II) complexes of 6-(n-butyloxymethyl)-2-(hydroxymethyl)pyridine derivatives. The research emphasized the compound's significant role in rate acceleration and the formation of active species in catalytic processes (Song et al., 2011).
Coordination Chemistry and Complex Synthesis
The compound's structural properties make it suitable for forming metal complexes with notable chemical and physical properties. Kukovec et al. (2008) prepared cobalt(II) complexes with 6-hydroxypicolinic acid, highlighting the compound's role in forming chelating complexes, which were analyzed through X-ray crystal structure analysis and characterized by various spectroscopic methods (Kukovec et al., 2008). Additionally, the study of 6-phosphoryl picolinic acids by Andres and Chauvin (2011) as europium and terbium sensitizers emphasized its utility in luminescence and fluorescence applications (Andres & Chauvin, 2011).
Analytical and Detection Applications
Antioxidant Analysis
This compound has implications in the analytical domain, especially concerning antioxidant activity. Munteanu and Apetrei (2021) reviewed various assays used to determine antioxidant activity, highlighting the compound's relevance in detecting and analyzing antioxidant capacities in complex samples (Munteanu & Apetrei, 2021).
Biodegradation and Environmental Applications
The compound's derivatives are essential in studying biodegradation and environmental remediation. Zhang et al. (2019) researched the biodegradation of picolinic acid by Rhodococcus sp. PA18, which utilizes picolinic acid as a carbon and energy source, forming 6-hydroxypicolinic acid as a major metabolite, suggesting potential applications in bioremediation of environments polluted with picolinic acid (Zhang et al., 2019).
Safety and Hazards
properties
IUPAC Name |
6-(hydroxymethyl)pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXYECKZHAPGDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C#N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563700 | |
Record name | 6-(Hydroxymethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50501-38-7 | |
Record name | 6-(Hydroxymethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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